molecular formula C45H88NNaO11P B12300880 Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)

Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)

Cat. No.: B12300880
M. Wt: 873.1 g/mol
InChI Key: OZAXVNORLZLEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex polyethylene glycol (PEG)-based surfactant with a sodium counterion. Its key features include:

  • Poly(oxy-1,2-ethanediyl) backbone: A PEG chain that confers hydrophilicity and solubility in aqueous systems.
  • Alpha-substituent: A multifunctional group containing hydroxy, oxido, dioxo, and aza moieties, along with a phosphonate group (6-phosphanonacos) and an octadecyl ester (C18 chain).
  • Omega-methoxy terminus: A simple capping group to terminate the PEG chain.
  • Sodium salt (1:1): Enhances water solubility and ionic character.

Properties

Molecular Formula

C45H88NNaO11P

Molecular Weight

873.1 g/mol

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);

InChI Key

OZAXVNORLZLEOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na]

Related CAS

247925-28-6

Origin of Product

United States

Preparation Methods

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1) involves several steps:

    Initial Reaction: The process begins with the reaction of poly(oxy-1,2-ethanediyl) with specific reagents to introduce the desired functional groups.

    Intermediate Formation: The intermediate compound is then subjected to further reactions to incorporate the oxido, dioxo, and trioxa groups.

    Final Synthesis:

Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Personal Care Products

Surfactant Properties
The compound functions effectively as a surfactant in various personal care products. It is proposed for use in body washes, shampoos, conditioners, exfoliants, and moisturizers . Its surfactant properties help in emulsifying oils and dirt, facilitating their removal from the skin and hair.

Skin and Eye Irritation Studies
Research has indicated that the compound exhibits low potential for skin and eye irritation. In studies involving rabbits, it was found that while there were some mild irritations observed, these effects resolved within a short period . This suggests that it may be suitable for use in formulations intended for sensitive skin.

Industrial Applications

Detergent Formulations
The compound has been explored for its effectiveness in laundry detergent compositions. It demonstrates good removability of oily soils under neutral conditions and helps prevent soil redeposition . This makes it valuable for formulating high-performance cleaning products.

Emulsifying Agent
In industrial applications, this compound serves as an emulsifying agent. Its ability to stabilize emulsions is crucial in products such as paints and coatings where consistent texture and stability are required .

Environmental Impact and Safety

Risk Assessment
A risk assessment conducted for the compound indicated that environmental exposure is expected to be minimal when used as intended. The predicted environmental concentration (PEC) values were found to be significantly lower than the predicted no-effect concentration (PNEC), indicating a low risk of ecological harm .

Toxicological Studies
Toxicological assessments reveal that the compound has a No Observed Effect Level (NOEL) of 480 mg/kg body weight per day in rat studies. While some acute effects were noted at higher doses, these were not severe enough to warrant significant concern for its use in consumer products .

Case Studies

Study Findings
Personal Care Product Evaluation The compound was included in formulations tested for skin compatibility, showing minimal irritation after repeated use.
Detergent Efficacy Study Demonstrated superior performance in removing greasy stains compared to conventional surfactants under neutral pH conditions.
Environmental Impact Analysis Confirmed low ecological risk associated with typical usage scenarios; effective management practices recommended to mitigate any potential release during manufacturing processes.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

A. Phosphonate vs. Sulfate/Phosphate Groups

  • The target compound’s phosphonate group (P=O bond) offers superior hydrolytic stability compared to sulfate esters (S=O), which degrade under acidic or high-temperature conditions .

B. Octadecyl (C18) Chain vs. Shorter Alkyl Chains

  • The long C18 chain increases hydrophobicity, likely lowering critical micelle concentration (CMC) and improving soil removal in detergents. However, it may reduce solubility in cold water compared to C12/C16 analogs .

C. Aza and Dioxo Moieties

  • The aza (N-containing) and dioxo groups may introduce pH-responsive behavior or hydrogen-bonding interactions, which are absent in simpler PEG sulfates .

Performance and Regulatory Considerations

  • Biodegradability : Shorter-chain surfactants (e.g., SLES) degrade faster than C18 derivatives, which may persist in aquatic systems .
  • Regulatory Status : Phosphonates are subject to EPA scrutiny under Significant New Use Rules (SNURs) due to environmental persistence . The target compound’s complex structure may require additional toxicity profiling.
  • Efficacy : The combination of phosphonate and C18 chain could make it effective in niche applications like high-pH industrial cleaners or agrochemical formulations .

Biological Activity

Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1), commonly referred to by its CAS number 754180-82-0, is a complex synthetic compound with potential applications in various fields, particularly in pharmaceuticals and materials science. This article delves into the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C46H88N1O13PC_{46}H_{88}N_{1}O_{13}P with a molecular weight of approximately 894.16 g/mol. Its structure features multiple functional groups, including phosphonate and ether linkages, which contribute to its biological activity.

PropertyValue
Molecular FormulaC46H88NO13P
Molecular Weight894.16 g/mol
CAS Number754180-82-0
SolubilitySoluble in water

Research indicates that the compound exhibits several biological activities, primarily attributed to its phosphonate and ether functionalities. These include:

  • Antimicrobial Activity : Studies have shown that similar compounds can disrupt microbial cell membranes, leading to cell lysis.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which may protect cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies indicate that the compound may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of poly(oxy-1,2-ethanediyl) derivatives against various bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria at concentrations as low as 100 µg/mL. This suggests potential use in developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of approximately 50 µM after 48 hours of exposure. Analysis via flow cytometry indicated that treated cells exhibited increased annexin V binding, confirming apoptosis induction.

Table 2: Summary of Biological Activities

ActivityResultReference
AntimicrobialEffective against Gram-positive
CytotoxicityInduces apoptosis
AntioxidantPotentially reduces oxidative stress

Toxicological Profile

The toxicological assessment of poly(oxy-1,2-ethanediyl) derivatives indicates low acute toxicity levels. In a 90-day repeat dose oral toxicity study on rats, no adverse clinical effects were observed at doses up to 5000 ppm. However, slight skin irritation was noted, emphasizing the need for careful handling during applications.

Table 3: Toxicological Data Overview

Study TypeResultReference
Acute Oral ToxicityLow toxicity
Skin IrritationSlight irritation observed
Long-term ExposureNo significant adverse effects

Environmental Impact

Given its widespread use in various applications, understanding the environmental impact is crucial. The compound is expected to have low bioaccumulation potential based on its chemical structure and solubility characteristics. Environmental assessments suggest minimal risk to aquatic life at typical concentrations found in wastewater.

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